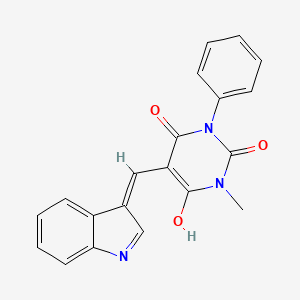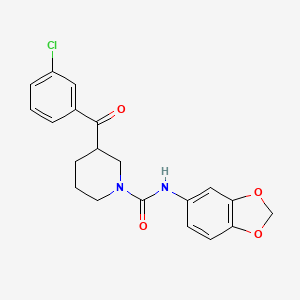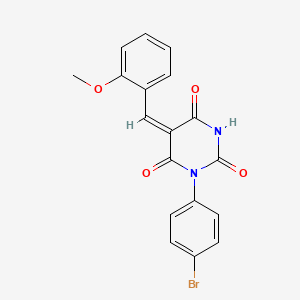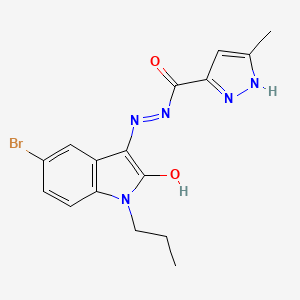![molecular formula C16H25N5O2 B5972385 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as BMS-986168, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). BMS-986168 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mécanisme D'action
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathway of various cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine specifically targets TYK2 and inhibits its kinase activity, thereby blocking the downstream signaling pathway of cytokines that rely on TYK2 for their activity.
Biochemical and Physiological Effects
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce the production of various cytokines in vitro and in vivo, including IL-12, IL-23, and IFNs. These cytokines are involved in the pathogenesis of autoimmune diseases, and their inhibition by 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce disease severity in animal models. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to inhibit the activation and proliferation of immune cells, such as T cells and dendritic cells, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its minimal off-target effects. However, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine is a small molecule inhibitor and may have limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life. Additionally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for the research and development of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further investigate its efficacy in animal models of autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in humans. Additionally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine could be tested in clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Finally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine could be combined with other inhibitors or immunomodulatory agents to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves several steps, including the formation of the pyrimidine and morpholine rings, as well as the attachment of the piperazine and butyryl groups. The final product is obtained through a purification process using various chromatography techniques. The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the molecule.
Applications De Recherche Scientifique
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been the subject of numerous preclinical studies, including in vitro and in vivo experiments. These studies have shown that 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine is a potent and selective inhibitor of TYK2, with minimal off-target effects. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce the production of various cytokines, including IL-12, IL-23, and IFNs, in vitro and in vivo. In animal models of autoimmune diseases, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce disease severity and improve clinical outcomes.
Propriétés
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-16(22)21-6-4-19(5-7-21)14-12-15(18-13-17-14)20-8-10-23-11-9-20/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPJUUYEKEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)

![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)

![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)
